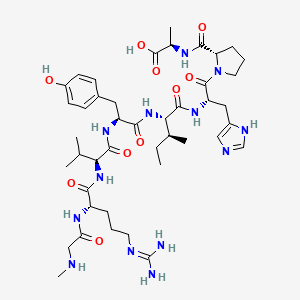

TRV-120027

概要

説明

TRV-120027は、アンジオテンシンIIタイプ1受容体を標的とするバイアスリガンドとして作用する合成ペプチドです。 アンジオテンシンによるGタンパク質シグナル伝達を同時に阻害し、アンジオテンシンIIタイプ1受容体に特異的なベータアレスチンシグナル伝達を刺激する独特の能力で知られています 。 この化合物は、急性心不全や腎臓病などの治療における潜在的な治療用途について調査されています .

準備方法

TRV-120027の合成には、ジメトキシニトロベンジルチロシンビルディングブロックの調製が含まれ、その後、ペプチドが樹脂に結合したままである間に、アミノ酸側鎖上で直接官能基化されます 。この最適化された合成戦略により、調製時間とコストの両方が削減されます。this compoundの工業生産方法は広く文書化されていませんが、合成経路には通常、固相ペプチド合成技術が含まれます。

化学反応の分析

TRV-120027は、次のようなさまざまな化学反応を起こします。

酸化: この反応は特定の条件下で発生し、酸化誘導体の形成につながります。

還元: 還元反応は、ペプチド構造を修飾するために使用でき、生物活性を変化させる可能性があります。

置換: 置換反応は、ペプチドに異なる官能基を導入することができ、受容体との相互作用に影響を与えます。

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

化学: バイアスリガンドシグナル伝達と受容体相互作用を研究するためのモデル化合物として役立ちます。

生物学: 研究は、細胞シグナル伝達経路、特にベータアレスチンを含む経路に対するその影響に焦点を当てています。

医学: This compoundは、血液力学を改善し、腎機能を保護することで、急性心不全の治療に有望であることが示されています.

産業: 産業用途は限られていますが、this compoundのユニークなシグナル伝達特性は、創薬や開発にとって貴重なツールとなっています。

科学的研究の応用

TRV-120027 is a novel β-arrestin biased ligand of the angiotensin II type 1 receptor (AT1R), designed to treat acute heart failure (AHF) . Unlike traditional AT1R antagonists, this compound antagonizes canonical G-protein-mediated coupling while engaging β-arrestin-mediated signaling . This unique mechanism allows it to inhibit angiotensin II-mediated vasoconstriction and increase cardiomyocyte contractility via β-arrestin coupling .

Scientific Research Applications

Preclinical Studies

this compound has demonstrated promising results in preclinical studies . It induces vasodilation by antagonizing the AT1R-Gαq pathway and enhances cardiac performance by activating AT1R-β-arrestin signaling . In a canine model of heart failure, this compound exhibited a beneficial profile by causing cardiac unloading actions while preserving renal function .

Phase 1 Clinical Trials

A Phase 1 clinical trial of this compound was initiated to assess its safety, tolerability, and pharmacokinetics . The study involved a single-dose, dose-escalation, crossover design in healthy subjects, with the aim of informing dose selection and dosing regimens for subsequent studies in patients with heart failure . The results of the Phase 1 study showed this compound to be safe and well-tolerated, with pharmacokinetics consistent with a high degree of titratability .

Phase 2 Clinical Trials

Trevena, Inc. initiated a Phase 2 study of this compound for acute heart failure, with the goal of demonstrating that the drug rapidly and predictably improves hemodynamics while improving cardiac output . According to David Soergel, M.D., Head of Clinical Development at Trevena, this compound is a first-in-class agent that, because of its spectrum of biological effects, could provide a major advance in the treatment of AHF .

Cardiorenal Actions

Research has explored the cardiorenal actions of this compound in both healthy and heart failure canines . In healthy canines, this compound decreased pulmonary capillary wedge pressure and systemic and renal vascular resistances, while increasing cardiac output, renal blood flow, glomerular filtration rate, and urinary sodium excretion . In heart failure canines, it decreased mean arterial pressure, right atrial pressure, and pulmonary capillary wedge pressure, systemic and renal vascular resistances, and increased cardiac output and renal blood flow, all while maintaining glomerular filtration rate and urinary sodium excretion .

TRV120027 also preserved furosemide-mediated natriuresis and diuresis, while reducing cardiac preload and afterload .

Data Table

| Parameter | Healthy Canines | Heart Failure Canines |

|---|---|---|

| Pulmonary Capillary Wedge Pressure | Decreased | Decreased |

| Systemic Vascular Resistance | Decreased | Decreased |

| Renal Vascular Resistance | Decreased | Decreased |

| Cardiac Output | Increased | Increased |

| Renal Blood Flow | Increased | Increased |

| Glomerular Filtration Rate | Increased | Maintained |

| Urinary Sodium Excretion | Increased | Maintained |

| Mean Arterial Pressure | - | Decreased |

| Right Atrial Pressure | - | Decreased |

Case Studies

While specific, detailed case studies were not available in the search results, the provided documents do allude to the following:

- Canine Model of Heart Failure: In a preclinical model of paced heart failure, this compound showed a beneficial profile, causing cardiac unloading actions while preserving renal function .

- Heart Failure Patients: Trevena's Phase 2 trial aimed to demonstrate the pharmacology of this compound in heart failure patients, showing improvements in cardiac output .

Insights

作用機序

TRV-120027は、アンジオテンシンIIタイプ1受容体を標的とすることでその効果を発揮します。 アンジオテンシンIIのGタンパク質媒介による有害な効果をブロックし、同時に有益なベータアレスチン媒介シグナル伝達経路を活性化します 。 このデュアルメカニズムにより、this compoundは心拍出量を改善し、血管抵抗を減らし、腎血流を強化することができます 。 関与する分子標的には、アンジオテンシンIIタイプ1受容体、ベータアレスチン、およびカチオンチャネルサブファミリーC3やホスホリパーゼCガンマなどの関連するシグナル伝達分子が含まれます .

類似化合物との比較

TRV-120027は、バイアスアゴニズムによりユニークであり、従来のアンジオテンシンII受容体拮抗薬とは異なります。類似の化合物には以下が含まれます。

ロサルタン: 高血圧の治療に使用される非バイアスアンジオテンシンII受容体拮抗薬。

バルサルタン: 同様の用途を持つ別の非バイアスアンジオテンシンII受容体拮抗薬。

オルメサルタン: 長時間の効果で知られる非バイアスアンジオテンシンII受容体拮抗薬。

これらの化合物と比較して、this compoundは、Gタンパク質シグナル伝達をブロックしながらベータアレスチンシグナル伝達を選択的に活性化するという能力により、特に急性心不全などの状態において、明確な治療上の利点をもたらします .

生物活性

TRV-120027, also known as TRV027, is a novel β-arrestin biased ligand that targets the angiotensin II type 1 receptor (AT1R). This compound represents a significant advancement in the treatment of acute heart failure and offers a unique mechanism of action compared to traditional angiotensin II receptor antagonists. It selectively engages β-arrestin-mediated signaling while inhibiting G-protein-mediated pathways, thereby providing therapeutic benefits without the common side effects associated with conventional treatments.

This compound operates through a biased signaling mechanism at the AT1R. Unlike classical antagonists that block all signaling pathways associated with the receptor, this compound selectively activates β-arrestin pathways. This results in:

- Inhibition of vasoconstriction : By blocking G-protein signaling, this compound reduces angiotensin II-mediated vasoconstriction.

- Increased cardiomyocyte contractility : Engagement of β-arrestin pathways enhances cardiac contractility, which is crucial for improving heart function in patients with heart failure.

- Cardioprotective effects : The compound exhibits anti-apoptotic properties, contributing to its cardioprotective profile .

Preclinical Studies

In preclinical models, this compound demonstrated significant improvements in various pathologies associated with heart failure. In studies involving anesthetized dogs with induced heart failure, this compound was shown to:

- Preserve renal function : Maintained glomerular filtration rate and increased renal blood flow while reducing systemic and pulmonary vascular resistances.

- Enhance diuresis and natriuresis : When combined with furosemide, this compound improved urine flow and sodium excretion post-infusion compared to furosemide alone .

Clinical Trials

This compound has progressed through several clinical trials aimed at assessing its safety and efficacy:

- Phase 1 Trials : Initial studies focused on the pharmacokinetics and safety profile in healthy subjects. These trials confirmed the tolerability of this compound when administered as a continuous infusion .

- Phase 2 Trials : A trial (NCT01966601) investigated the efficacy of this compound in patients with acute decompensated heart failure. Results indicated that while the compound showed promising pharmacological effects, it did not significantly improve clinical outcomes compared to placebo over a 30-day follow-up period .

- Ongoing Research : A recent trial (NCT04419610) is exploring the potential of this compound in treating acute lung injury associated with COVID-19 by antagonizing the renin-angiotensin system .

Table 1: Summary of Key Findings from Preclinical and Clinical Studies

| Study Type | Findings |

|---|---|

| Preclinical (Dogs) | - Improved renal function - Increased diuresis and natriuresis when combined with furosemide |

| Phase 1 | - Confirmed safety and tolerability - Pharmacokinetic profile established |

| Phase 2 | - No significant improvement in clinical status vs placebo - Promising pharmacological profile |

| COVID-19 Trial | - Investigating efficacy in acute lung injury - Potential to reverse elevated angiotensin II effects |

特性

IUPAC Name |

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25+,29-,30-,31-,32-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEWFECSPPTVQN-KMIMAYJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234510-46-3 | |

| Record name | TRV 120027 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234510463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRV-120027 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRV-120027 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1J4P3PQZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。